Nona-3,8-dienoic acid
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Overview
Description
Nona-3,8-dienoic acid is an organic compound with the molecular formula C₉H₁₄O₂. It is a type of fatty acid characterized by the presence of two double bonds located at the 3rd and 8th positions of the nonanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nona-3,8-dienoic acid can be achieved through various methods. One common approach involves the use of conjugated dienes and trienes in food and biological samples. The sodium methoxide/methanol (NaOCH₃/MeOH) method and the tetramethylguanidine/methanol (TMG/MeOH) method are efficient in preventing artificial isomerization and the generation of byproducts .
Industrial Production Methods
Industrial production of this compound typically involves the use of dienedioic acid as a building block via directed Heck-decarboxylate coupling.
Chemical Reactions Analysis
Types of Reactions
Nona-3,8-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acids.
Substitution: The double bonds in this compound can participate in substitution reactions, such as halogenation or hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Scientific Research Applications
Nona-3,8-dienoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in biological processes and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of nona-3,8-dienoic acid involves its interaction with various molecular targets and pathways. For example, it can undergo enzymatic conversion to form novel unsaturated ether derivatives, which may play a role in the breakdown of polyunsaturated fatty acids in plants . Additionally, the compound can participate in Heck-decarboxylate coupling reactions, where the carboxylic group acts as a directing group to promote the reaction and control regioselectivity .
Comparison with Similar Compounds
Similar Compounds
Nonanoic acid: A saturated fatty acid with the molecular formula C₉H₁₈O₂.
(E)-3-Nonenoic acid: An unsaturated fatty acid with a double bond at the 3rd position.
8-Nonenoic acid: An unsaturated fatty acid with a double bond at the 8th position.
Uniqueness
Nona-3,8-dienoic acid is unique due to the presence of two double bonds at specific positions (3rd and 8th) in the nonanoic acid chain. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
39200-19-6 |
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Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
nona-3,8-dienoic acid |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h2,6-7H,1,3-5,8H2,(H,10,11) |
InChI Key |
MYRHKQMPDBLATK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC=CCC(=O)O |
Origin of Product |
United States |
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